N-Cbz-L-leucyl-L-alanine benzyl ester

Peptide Synthesis Chromatography Lipophilicity

This fully protected Leu-Ala dipeptide module (CAS 17664-94-7) streamlines peptide synthesis by enabling single-step global deprotection (H₂, Pd/C) of both N-terminal Cbz and C-terminal benzyl ester groups simultaneously—eliminating multi-step orthogonal deprotection sequences. Substituting this building block for analogs like N-Cbz-L-leucyl-L-alanine (free acid) or methyl ester variants reduces synthetic steps, minimizes deletion sequences, and preserves acid/base-sensitive residues. Post‑hydrogenolysis, the liberated L‑leucyl‑L‑alanine scaffold is directly usable in enantioselective inclusion crystallization studies with alkyl methyl sulfoxides. Available in research quantities; inquire for bulk pricing.

Molecular Formula C24H30N2O5
Molecular Weight 426.513
CAS No. 17664-94-7
Cat. No. B579086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-L-leucyl-L-alanine benzyl ester
CAS17664-94-7
Molecular FormulaC24H30N2O5
Molecular Weight426.513
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1
InChIKeyXPJZDZJUQJWXQX-RXVVDRJESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-L-leucyl-L-alanine Benzyl Ester (CAS 17664-94-7) – Protected Dipeptide Building Block for Peptide Synthesis


N-Cbz-L-leucyl-L-alanine benzyl ester (CAS 17664-94-7, C₂₄H₃₀N₂O₅, MW 426.51) is a protected dipeptide comprising L-leucine and L-alanine residues, bearing an N-terminal benzyloxycarbonyl (Cbz) group and a C-terminal benzyl ester moiety . This compound is primarily utilized as a synthetic intermediate and building block in solution‑phase and solid‑phase peptide synthesis, where the orthogonal protecting groups enable sequential deprotection strategies under mild hydrogenolytic conditions [1]. The molecule exhibits a computed LogP of approximately 4.36, reflecting pronounced hydrophobicity that governs its solubility and chromatographic behavior .

Why N-Cbz-L-leucyl-L-alanine Benzyl Ester Cannot Be Readily Substituted by Unprotected or Single‑Protected Leu‑Ala Analogs


The selection of a protected dipeptide for synthetic workflows is not a trivial substitution; the precise combination of N‑terminal and C‑terminal protecting groups dictates the entire synthetic sequence. The benzyl ester group in N‑Cbz‑L‑leucyl‑L‑alanine benzyl ester is cleaved under hydrogenolytic conditions (H₂, Pd/C) alongside the Cbz group [1], enabling a single‑step global deprotection. In contrast, analogs such as N‑Cbz‑L‑leucyl‑L‑alanine (the free acid, CAS 2817‑13‑2) or N‑benzoyl‑L‑leucyl‑L‑alanine offer different orthogonal deprotection profiles—acid‑ or base‑labile carboxylic acid functionality versus hydrogenolytic ester cleavage—which fundamentally alters the reaction sequence and the nature of the resulting peptide intermediate . Substituting the benzyl ester with a methyl ester, for instance, would shift the deprotection mechanism to saponification or require specific esterases, precluding the use of a single hydrogenation step for both termini and potentially introducing incompatibilities with base‑sensitive side‑chain functionalities elsewhere in the target molecule.

Quantitative Differentiation: N-Cbz-L-leucyl-L-alanine Benzyl Ester vs. Analogous Dipeptide Derivatives


Molecular Weight and Lipophilicity: Benzyl Ester Confers Distinct Physicochemical Profile vs. Free Acid

N-Cbz-L-leucyl-L-alanine benzyl ester possesses a molecular weight of 426.51 g/mol and a computed LogP of 4.36, substantially higher than its corresponding free acid, N‑Cbz‑L‑leucyl‑L‑alanine (MW 336.38, LogP 2.70) . This 90.13 g/mol mass difference and >1.5 log unit increase in lipophilicity directly impact chromatographic retention, solubility in organic solvents, and the compound's behavior in reversed‑phase HPLC purification—factors critical for process development and analytical quality control in peptide manufacturing .

Peptide Synthesis Chromatography Lipophilicity

Simultaneous Deprotection of Cbz and Benzyl Ester Moieties: Hydrogenolytic Orthogonality

The Cbz group and benzyl ester in N‑Cbz‑L‑leucyl‑L‑alanine benzyl ester can be simultaneously removed under catalytic hydrogenation conditions (H₂, Pd/C) in a single step, yielding the free dipeptide L‑leucyl‑L‑alanine [1]. In contrast, analogs such as N‑benzoyl‑L‑leucyl‑L‑alanine (CAS 82364‑19‑0), which lack a benzyl ester and instead bear a free carboxylic acid, require distinct, often orthogonal, deprotection conditions (e.g., enzymatic or acid‑catalyzed cleavage of the benzoyl group) that are incompatible with a unified hydrogenolysis approach .

Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection

Spectroscopic Fingerprint: Publicly Available ¹³C NMR and IR Spectral Data for Identity Verification

N‑Cbz‑L‑leucyl‑L‑alanine benzyl ester benefits from publicly accessible, high‑quality reference ¹³C NMR (50.18 MHz in CDCl₃) and IR (nujol mull) spectra archived in the AIST SDBS database (SDBS No. 10996) [1]. These spectra provide a definitive fingerprint for identity verification, impurity profiling, and batch‑to‑batch consistency assessment. In contrast, closely related compounds such as H‑Phe‑Leu‑OBzl (CAS 63649‑15‑0) lack comparable, freely available spectral reference data in major public repositories, placing the burden of in‑house characterization and validation on the end user [2].

Quality Control Spectroscopy Characterization

Precursor to L‑Leucyl‑L‑alanine: A Building Block with Demonstrated Molecular Recognition and Inclusion Crystal Formation

Deprotection of N‑Cbz‑L‑leucyl‑L‑alanine benzyl ester yields L‑leucyl‑L‑alanine (Leu‑Ala), a simple aliphatic dipeptide that has been shown to enantioselectively include alkyl methyl sulfoxides to form stable inclusion crystals [1]. Single‑crystal X‑ray analysis revealed that the guest sulfoxide is oriented such that its methyl group is directed toward the methyl side of the Leu‑Ala cavity [1]. While many protected dipeptides serve solely as transient synthetic intermediates, the specific Leu‑Ala sequence derived from this compound exhibits unique host‑guest chemistry that is not a general property of other simple dipeptides such as L‑alanyl‑L‑leucine or L‑leucyl‑L‑phenylalanine .

Host‑Guest Chemistry Crystal Engineering Enantioselectivity

Recommended Application Scenarios for N-Cbz-L-leucyl-L-alanine Benzyl Ester in Research and Process Chemistry


Solution‑Phase Peptide Synthesis Requiring Orthogonal N‑ and C‑Terminal Protection

In solution‑phase peptide synthesis, N‑Cbz‑L‑leucyl‑L‑alanine benzyl ester provides a fully protected dipeptide module that can be incorporated into longer chains via fragment condensation. The Cbz group protects the N‑terminus during coupling, while the benzyl ester protects the C‑terminus. Following chain assembly, a single hydrogenation step (H₂, Pd/C) removes both protecting groups simultaneously [1], a streamlined approach that contrasts with the multi‑step deprotection required for compounds like N‑benzoyl‑L‑leucyl‑L‑alanine . This scenario is particularly advantageous when the target peptide contains acid‑ or base‑sensitive residues that would be compromised by alternative deprotection chemistries.

Preparation of L‑Leucyl‑L‑alanine for Supramolecular Host‑Guest Studies

Deprotection of N‑Cbz‑L‑leucyl‑L‑alanine benzyl ester yields L‑leucyl‑L‑alanine, a dipeptide that enantioselectively forms inclusion crystals with alkyl methyl sulfoxides [1]. This property has been exploited in crystal engineering and chiral recognition studies. Researchers can obtain the free dipeptide in high purity via hydrogenolysis of the benzyl ester compound and directly employ it in host‑guest experiments without the need for de novo synthesis of the Leu‑Ala scaffold. The demonstrated inclusion behavior provides a direct research application pathway that is not available from many other protected dipeptide starting materials.

Analytical Method Development and Reference Standard Preparation

The availability of public ¹³C NMR and IR reference spectra for N‑Cbz‑L‑leucyl‑L‑alanine benzyl ester [1] makes this compound an excellent candidate for developing and validating HPLC, LC‑MS, and NMR‑based analytical methods for monitoring peptide synthesis. The high computed LogP (4.36) also ensures distinct retention behavior in reversed‑phase chromatography, facilitating its use as an internal standard or a retention time marker for monitoring reactions involving similarly lipophilic peptide intermediates.

Solid‑Phase Peptide Synthesis (SPPS) Building Block for Leu‑Ala Containing Sequences

In SPPS, the fully protected dipeptide can be coupled directly to a growing resin‑bound peptide chain after selective deprotection of the Cbz group (e.g., via HBr/AcOH or catalytic hydrogenation) [1]. The benzyl ester remains intact during chain elongation on the resin and is cleaved only upon final resin cleavage and global deprotection. This strategy reduces the number of coupling steps required to introduce the Leu‑Ala dipeptide motif, thereby improving overall synthetic efficiency and reducing the accumulation of deletion sequences—a quantifiable benefit in the production of research‑grade peptides with complex sequences.

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